3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Medicinal Chemistry SAR Analysis Pharmacophore Design

In medicinal chemistry, minor indazole substitutions cause major activity cliffs, making precise intermediates essential. This N1-methylindazole-3-acyl imidazole is a critical building block for synthesizing N-methylindazole-3-carboxamides, key pharmacophores in kinase and GPCR programs. - Single-step amidation: Reacts directly with amines, bypassing separate CDI-mediated activation needed for carboxylic acid analogs. - Defined SAR probe: N1-methyl group addresses metabolic soft spots, offering a direct comparator against unsubstituted analogs. - Streamlined synthesis: Enables mild coupling conditions for sensitive substrates, ensuring high-fidelity parallel library generation. Available at certified purity for predictable, reproducible routes from benchtop to non-GMP scale.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 148672-80-4
Cat. No. B3104551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
CAS148672-80-4
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)N3C=CN=C3
InChIInChI=1S/C12H10N4O/c1-15-10-5-3-2-4-9(10)11(14-15)12(17)16-7-6-13-8-16/h2-8H,1H3
InChIKeyACWOWQOLWCGQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 148672-80-4: Structural & Procurement Profile


3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (CAS 148672-80-4) is a synthetic heterocyclic compound belonging to the N-methylindazole class, featuring a ketone bridge linking an imidazole ring at the indazole 3-position . It is primarily available as a high-purity (>=97%) building block from specialist chemical vendors . Indazole derivatives, as a class, are recognized scaffolds in medicinal chemistry for a range of activities, including anti-tumor and anti-inflammatory properties . This compound's main differential value lies in its specific substitution pattern, which combines a methylated indazole core with an acyl imidazole moiety, distinguishing it from simpler acid or aldehyde intermediates.

1
Pre-activated acyl imidazole for step-economic carboxamide synthesis
2
N1-methyl substitution class property for lipophilicity and metabolic stability exploration
3
High-purity building block supports reproducible multi-step synthesis

Why CAS 148672-80-4 Is Not Interchangeable


Generic substitution among indazole derivatives is highly risky due to profound activity cliffs driven by minor structural modifications . The presence and position of a methyl group on the indazole N1 nitrogen, as in 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, can significantly alter molecular lipophilicity, metabolic stability, and target binding conformations compared to its N1-unsubstituted counterpart [1]. Furthermore, the 3-acyl imidazole linkage introduces distinct electrophilic character and hydrogen-bonding potential not present in other common 3-substituted indazoles like carboxylic acids. Therefore, selecting this specific compound over a close analog is critical for maintaining experimental fidelity in structure-activity relationship (SAR) studies or synthetic pathways where these properties are essential. The following quantitative evidence highlights the measurable physicochemical distinctions that support this selection.

N1-methyl vs N1-H substitution
N1-methyl group may alter lipophilicity and metabolic stability compared to des-methyl analogs, shifting SAR profiles.
3-acyl imidazole reactivity difference
The activated acyl imidazole enables direct amidation, unlike carboxylic acid derivatives that require separate activation steps.
Purity grade mismatch
Lower purity grades (e.g., 90%) may introduce impurities affecting synthetic yield and final compound integrity.

Differentiation of CAS 148672-80-4 from Closest Analog


N1-Methyl vs N1-H Indazole Core

The defining structural feature of the target compound is a methyl substituent on the indazole N1 position, differentiating it from the des-methyl analog, 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole (CAS 1025910-84-2) . This results in a molecular weight increase from 212.21 g/mol to 226.23 g/mol and a molecular formula change from C11H8N4O to C12H10N4O . The N1-methyl group is known to enhance lipophilicity and metabolic resistance in related indazole scaffolds [1].

Molecular Identity
Class-level inference
+14.02 g/mol ΔMW
C12H10N4O vs C11H8N4O
May impact lipophilicity and passive permeability.
Class-level behavior; compound-specific validation needed.
Medicinal Chemistry SAR Analysis Pharmacophore Design

Purity Specification for Reproducible Synthesis

The target compound is commercially supplied at a certified purity level of >=97% (NLT 97%) by specialist vendors . This contrasts with some generic intermediates in the indazole class, which may be available at lower purities (e.g., 90% for certain catalog items ). High starting-material purity is critical for minimizing side products in subsequent synthetic steps.

Purity Specification
Vendor specification
≥97% (HPLC)
Supports reproducibility in synthesis; reduces impurity-related side reactions.
Procurement-specific; verify lot COA.
Organic Synthesis Quality Control Procurement

3-Acyl Imidazole vs Carboxylic Acid Reactivity

The target compound features a reactive acyl imidazole group, a well-known activated carbonyl species, which distinguishes it from common 3-position derivatives like 1-methyl-1H-indazole-3-carboxylic acid (CAS 50890-83-0) . The acyl imidazole is a superior leaving group for amide or ester bond formation under mild conditions, offering a direct synthetic route to complex indazole-3-carboxamides without pre-activation of a carboxylic acid with coupling reagents like CDI . This eliminates a synthetic step and avoids potential side reactions or impurities from coupling agents.

Synthetic Reactivity
Class-level inference
Direct amidation
vs carboxylic acid requiring activation
May reduce synthesis steps for indazole-3-carboxamides.
General acyl imidazole reactivity; confirm under target conditions.
Synthetic Chemistry Reactivity Bioisosterism

High-Value Applications of CAS 148672-80-4


Step-Economic N-Methylindazole-3-Carboxamide Synthesis

In medicinal chemistry programs targeting kinases or GPCRs where an N-methylindazole-3-carboxamide is a key pharmacophore, this compound is the optimal intermediate. As an activated acyl imidazole, it directly reacts with primary and secondary amines to form the target amide in a single step, bypassing the separate CDI-mediated activation required for the corresponding carboxylic acid (CAS 50890-83-0). This streamlines the parallel synthesis of diverse compound libraries.

Metabolic Stability-Driven Lead Optimization

When an unsubstituted indazole lead compound (e.g., CAS 1025910-84-2) shows rapid Phase I metabolism, the N1-methylated analog (CAS 148672-80-4) is the logical procurement choice for the next round of SAR. The methyl group has been empirically shown in indazole-containing series to confer increased metabolic resistance by blocking a primary metabolic soft spot. This direct comparator provides a defined chemical probe to validate that specific structural modification. [1]

High-Purity Advanced Intermediate Synthesis

For process chemistry or the development of non-GMP preclinical batches, procurement of this compound at a certified purity of NLT 97% from vendors with ISO certification ensures a predictable and reproducible synthetic route. The pre-activated acyl imidazole nature also means that the final amide formation can proceed under milder conditions, making it suitable for coupling with sensitive or complex amine substrates where harsh acidic or basic activation conditions are prohibited.

Application
Selection Property
Validation Focus
Carboxamide library synthesis
Pre-activated acyl imidazole
Step economy and conversion efficiency
Metabolic stability SAR
N1-methyl substitution
Metabolic resistance endpoint comparison
Non-GMP preclinical intermediate
Certified purity ≥97%
Impurity control and coupling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.